
Guanidine, N-(3,4-dichlorophenyl)-N'-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and pharmaceutical applications. This particular compound features a dichlorophenyl group and an isopropyl group attached to the guanidine core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate, followed by the addition of a guanidine derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification through crystallization or distillation to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: May serve as a tool for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the guanidine core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Guanidine, N-(4-chlorophenyl)-N’-(1-methylethyl)-: Similar structure but with a single chlorine atom.
Guanidine, N-(3,4-dimethylphenyl)-N’-(1-methylethyl)-: Features methyl groups instead of chlorine atoms.
Guanidine, N-(3,4-difluorophenyl)-N’-(1-methylethyl)-: Contains fluorine atoms instead of chlorine.
Uniqueness
Guanidine, N-(3,4-dichlorophenyl)-N’-(1-methylethyl)- is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
57004-87-2 |
|---|---|
分子式 |
C10H13Cl2N3 |
分子量 |
246.13 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-2-propan-2-ylguanidine |
InChI |
InChI=1S/C10H13Cl2N3/c1-6(2)14-10(13)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H3,13,14,15) |
InChIキー |
NOLBMHUJUOIAFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


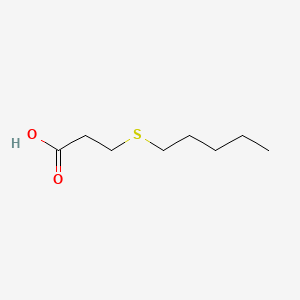


![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
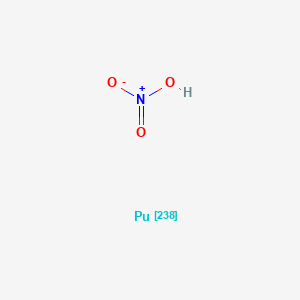
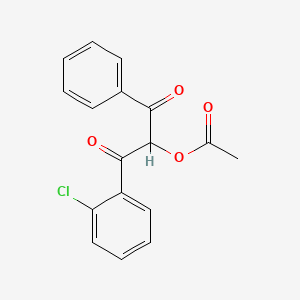
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)

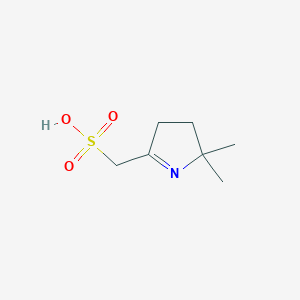
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
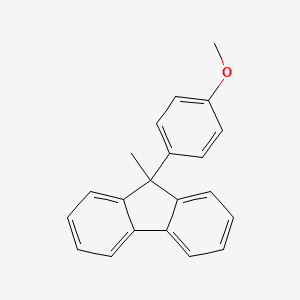
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
